molecular formula C19H18ClNO3S B2593492 1-butyl-6-chloro-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899217-59-5

1-butyl-6-chloro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2593492
M. Wt: 375.87
InChI Key: ITWRCWBIOWJFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-6-chloro-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BCSQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BCSQ is a quinoline derivative that is synthesized through a specific method and has been found to exhibit significant biological activity. In

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry has led to efficient methods for producing quinolinone derivatives, including 1-butyl-6-chloro-3-(phenylsulfonyl)quinolin-4(1H)-one. These compounds are synthesized through various reactions, showcasing their versatility as building blocks for more complex molecules. For instance, Xia et al. (2016) developed an efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using sodium sulfinates, highlighting a green chemistry approach due to environmentally benign byproducts (Xia et al., 2016).

Pharmaceutical Applications

Quinolinone derivatives are extensively studied for their potential in pharmaceutical applications. Their structural adaptability allows for the creation of compounds with significant biological activity. Research has shown these derivatives to possess antimicrobial and antimalarial properties, underscoring their potential in drug development. Parthasaradhi et al. (2015) synthesized novel quinoline-based 1,2,3-triazoles, demonstrating their efficacy as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).

Materials Science Applications

In the realm of materials science, quinolinone derivatives are explored for their antioxidative properties, particularly in lubricating greases. Hussein et al. (2016) synthesized derivatives of 4-hydroxy quinolinone, evaluating their effectiveness as antioxidants in lubricating greases. Their study illustrates the role these compounds can play in enhancing the durability and performance of industrial materials (Hussein et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-6-chloroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-2-3-11-21-13-18(25(23,24)15-7-5-4-6-8-15)19(22)16-12-14(20)9-10-17(16)21/h4-10,12-13H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWRCWBIOWJFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-chloro-3-(phenylsulfonyl)quinolin-4(1H)-one

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